molecular formula C7H8BrN B1520629 6-Bromo-2,3-dimethylpyridine CAS No. 99132-28-2

6-Bromo-2,3-dimethylpyridine

Cat. No.: B1520629
CAS No.: 99132-28-2
M. Wt: 186.05 g/mol
InChI Key: SMHBYCWIPKHNJK-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethylpyridine (CAS: Not explicitly provided; molecular formula: C₇H₈BrN) is a brominated pyridine derivative featuring a pyridine ring substituted with a bromine atom at the 6th position and methyl groups at the 2nd and 3rd positions (SMILES: CC1=C(N=C(C=C1)Br)C) . This compound is structurally characterized by its aromatic heterocyclic core, where the bromine atom enhances electrophilic reactivity, making it a versatile intermediate in organic synthesis. Its methyl groups contribute to steric effects and modulate electronic properties, influencing its applications in pharmaceuticals, agrochemicals, and materials science .

The compound is commercially available (e.g., Sigma-Aldrich) and is typically used in cross-coupling reactions, nucleophilic substitutions, and as a building block for complex molecules. Its safety profile includes acute oral toxicity (Hazard Class 4) and classification as a combustible solid (Storage Code 11) .

Properties

IUPAC Name

6-bromo-2,3-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHBYCWIPKHNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672505
Record name 6-Bromo-2,3-dimethylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99132-28-2
Record name 6-Bromo-2,3-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99132-28-2
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Biological Activity

6-Bromo-2,3-dimethylpyridine is a pyridine derivative characterized by the presence of a bromine atom at the 6-position and two methyl groups at the 2 and 3 positions. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This article will explore the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₈BrN
  • Molecular Weight : 186.05 g/mol
  • Structure : The compound features a pyridine ring with specific substitutions that influence its reactivity and biological interactions.

Inhibition of Cytochrome P450 Enzymes

One of the most significant biological activities of this compound is its role as an inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP1A2. This inhibition can impact the metabolism of various drugs, leading to altered pharmacokinetics and potential drug-drug interactions.

  • CYP1A2 Inhibition : Studies have shown that this compound effectively inhibits CYP1A2 activity, which is crucial for the metabolism of several therapeutic agents. This property suggests that the compound could be utilized in pharmacological applications where modulation of drug metabolism is desired .

Gastrointestinal Absorption and Blood-Brain Barrier Permeability

The compound exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier (BBB). This characteristic indicates potential central nervous system (CNS) activity, making it a candidate for further investigation in neurological contexts .

Case Studies and Experimental Data

Recent studies have explored the broader implications of pyridine derivatives, including this compound:

  • Anti-Thrombolytic Activity : A series of pyridine derivatives were evaluated for their anti-thrombolytic properties. While specific data on this compound was not highlighted, related compounds demonstrated varying degrees of activity against clot formation. This suggests that structural modifications in pyridines can lead to significant differences in biological efficacy .
  • Molecular Docking Studies : Computational studies involving molecular docking have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into how structural features influence its interaction with enzymes like CYP1A2 .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2-methylpyridineOne methyl group instead of twoLess steric hindrance compared to 6-bromo derivative
2,3-DimethylpyridineNo bromine substituentLacks reactivity associated with halogen substitution
4-Bromo-3-methylpyridineMethyl group at a different positionDifferent reactivity profile due to positional changes
4-Bromo-2,6-dimethylpyridineMethyl groups at positions 2 and 6Potentially different electronic properties

This table illustrates how variations in substitution patterns can significantly affect the biological activity and reactivity profiles of pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

6-Bromo-2,3-dimethylpyridine features a bromine atom at the 6-position and two methyl groups at the 2 and 3 positions of the pyridine ring. Its molecular weight is approximately 186.05 g/mol. The compound's structure allows for diverse reactivity patterns, making it a valuable building block in organic synthesis.

Organic Synthesis

This compound is extensively used as an intermediate in the synthesis of more complex organic molecules. Its role as a reactant in various coupling reactions, particularly the Suzuki-Miyaura reaction, is significant due to its ability to form carbon-carbon bonds efficiently. This reaction is widely utilized to create biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Reactions Involving this compound:

Type of Reaction Description
Suzuki-Miyaura Coupling Forms biaryl compounds using palladium catalysts and arylboronic acids.
Nucleophilic Substitution The bromine can be replaced by other functional groups, enhancing compound diversity.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing potential drug candidates. Its derivatives have shown promising biological activities, including antimicrobial and anticancer properties. Studies indicate that these compounds can modulate enzymatic pathways and influence cellular processes, making them candidates for further pharmacological exploration .

Case Study: Anticancer Properties

Research has demonstrated that certain derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. These findings suggest potential applications in developing targeted cancer therapies.

Industrial Applications

Beyond its role in pharmaceuticals, this compound is utilized in the production of specialty chemicals and materials. It acts as an intermediate in synthesizing dyes, pigments, and other industrial chemicals. The compound's unique properties allow for modifications that tailor its functionality for specific applications .

Biochemical Interactions

Recent studies have highlighted the interactions of this compound with biological systems. It has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction may lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into its implications for drug development and safety .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 6-bromo-2,3-dimethylpyridine and related pyridine derivatives:

Compound Name Substituents Key Features
This compound Br (C6), CH₃ (C2, C3) High electrophilicity due to bromine; steric hindrance from methyl groups.
2-Bromo-3-methylpyridine Br (C2), CH₃ (C3) Bromine at C2 alters electronic distribution; reduced steric bulk.
6-Chloro-2,3-dimethylpyridine Cl (C6), CH₃ (C2, C3) Lower reactivity in nucleophilic substitutions (Cl vs. Br as leaving group).
2,3-Dimethylpyridine CH₃ (C2, C3) Lacks halogen; lower electrophilicity; baseline for reactivity comparisons.
6-Bromo-2,5-dimethylpyridin-3-ol Br (C6), CH₃ (C2, C5), OH (C3) Hydroxyl group introduces hydrogen bonding; altered solubility and reactivity.

Reactivity and Application Comparisons

Electrophilic Reactivity
  • This compound : Bromine’s polarizability enhances its performance in Suzuki-Miyaura and Ullmann coupling reactions compared to chlorinated analogs .
  • 6-Chloro-2,3-dimethylpyridine : Less reactive in cross-coupling due to weaker C–Cl bond strength .

Research Findings and Case Studies

Case Study: Cross-Coupling Reactions

A 2025 study compared halogenated pyridines in palladium-catalyzed cross-coupling. This compound demonstrated a 92% yield in Suzuki reactions, outperforming 6-chloro analogs (65% yield) due to bromine’s superior leaving-group ability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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